Copper sulfamate

Descripción general

Descripción

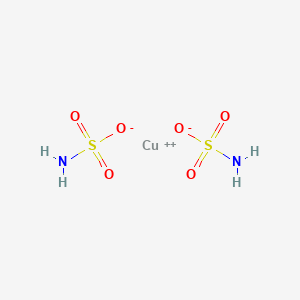

Copper sulfamate is a chemical compound with the formula Cu(NH₂SO₃)₂. It is a copper salt of sulfamic acid and is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly noted for its role as a catalyst in organic synthesis and its use in electroplating processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Copper sulfamate can be synthesized through the reaction of copper oxide or copper carbonate with sulfamic acid. The reaction typically involves dissolving copper oxide or copper carbonate in an aqueous solution of sulfamic acid, followed by crystallization to obtain this compound.

Industrial Production Methods: In industrial settings, this compound is produced by reacting copper metal with sulfamic acid in the presence of an oxidizing agent. The process involves dissolving copper in a solution of sulfamic acid and then oxidizing the copper to form this compound. The reaction conditions are carefully controlled to ensure high purity and yield of the product.

Análisis De Reacciones Químicas

Types of Reactions: Copper sulfamate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form copper sulfate and other copper compounds.

Reduction: It can be reduced to metallic copper under certain conditions.

Substitution: this compound can participate in substitution reactions, where the sulfamate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, nitric acid.

Reducing Agents: Hydrogen gas, sodium borohydride.

Substitution Reagents: Organic halides, amines.

Major Products Formed:

Oxidation: Copper sulfate, copper oxide.

Reduction: Metallic copper.

Substitution: Various copper-organic complexes.

Aplicaciones Científicas De Investigación

Copper sulfamate has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis, particularly in the Biginelli reaction for the synthesis of dihydropyrimidinones.

Biology: this compound is used in biochemical assays and as a reagent in the study of copper-dependent enzymes.

Industry: this compound is widely used in electroplating processes to deposit copper on various substrates, providing a smooth and uniform coating.

Mecanismo De Acción

The mechanism by which copper sulfamate exerts its effects involves the interaction of copper ions with various molecular targets. Copper ions can participate in redox reactions, generating reactive oxygen species that can damage cellular components. In biological systems, copper ions can bind to proteins and enzymes, altering their activity and function. The sulfamate group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity.

Comparación Con Compuestos Similares

Copper sulfamate can be compared with other copper salts, such as copper sulfate and copper nitrate. While all these compounds contain copper ions, this compound is unique due to the presence of the sulfamate group, which imparts distinct chemical properties and reactivity. Similar compounds include:

Copper sulfate: Commonly used in agriculture and as a fungicide.

Copper nitrate: Used in the preparation of other copper compounds and in pyrotechnics.

Copper acetate: Used as a catalyst and in the synthesis of various organic compounds.

This compound stands out due to its specific applications in electroplating and as a catalyst in organic synthesis, making it a valuable compound in both research and industrial settings.

Actividad Biológica

Copper sulfamate, a copper salt of sulfamic acid, has garnered attention in various fields due to its biological activity. This article explores its antimicrobial properties, toxicological effects, and relevant case studies, providing a comprehensive overview of its implications in health and disease.

This compound is represented by the chemical formula . It exhibits unique properties that make it effective against a range of microorganisms. The biological activity of copper compounds, including this compound, primarily arises from their ability to generate reactive oxygen species (ROS), disrupt cellular membranes, and interfere with enzymatic functions.

Mechanisms of Action:

- Oxidative Stress: Copper ions can catalyze the formation of hydroxyl radicals through Fenton-like reactions, leading to oxidative damage in microbial cells.

- Protein Denaturation: Copper can precipitate proteins and disrupt cellular integrity, affecting microbial survival.

- DNA Damage: Copper ions may interact with DNA, leading to mutations and cell death.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various pathogens, particularly multi-drug resistant strains.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 100 - 200 µg/mL | 1600 µg/mL |

| Escherichia coli | 200 - 400 µg/mL | 1600 µg/mL |

| Klebsiella oxytoca | 800 µg/mL | >1600 µg/mL |

| Proteus vulgaris | 100 µg/mL | 1600 µg/mL |

The above table summarizes findings from studies indicating that this compound exhibits significant bactericidal activity against both Gram-positive and Gram-negative bacteria. Notably, it was found that a concentration as low as 800 µg/mL could inhibit bacterial growth in a majority of isolates from clinical samples .

Toxicological Effects

While copper is an essential trace element, excessive exposure can lead to toxicity. Case studies highlight the severe effects of this compound poisoning.

Case Study: Acute Copper Sulfate Intoxication

A 45-year-old male presented with symptoms following accidental ingestion of copper sulfate. Laboratory evaluations revealed:

- Hematological Changes: Leukocytosis and evidence of intravascular hemolysis.

- Organ Dysfunction: Acute liver injury and acute kidney injury.

- Metabolic Disturbances: Severe metabolic acidosis and hyperkalemia.

The patient underwent hemodialysis and supportive care, illustrating the potential for severe systemic effects following exposure to copper compounds .

Clinical Implications

The dual nature of this compound as both a therapeutic agent and a potential toxin necessitates careful consideration in clinical settings. Its antimicrobial properties make it a candidate for treating infections caused by resistant strains; however, its toxicity profile requires monitoring in therapeutic applications.

Propiedades

IUPAC Name |

copper;disulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLBQWDYEGOYSW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH4N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478172 | |

| Record name | copper;disulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14017-38-0 | |

| Record name | copper;disulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.